N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-7-13(11(2)20-10)14(17)16-9-15(3,18)8-12-5-4-6-19-12/h4-7,18H,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGJSNIVSAUCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions One common method includes the formation of the furan ring followed by functional group modificationsThe final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides or acyl chlorides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste. The purification process often involves crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3), solvents like acetic acid, and mild heating.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, we compare this compound with other furan-based carboxamides and related derivatives. Below is a detailed analysis:
Structural Similarities and Differences
Key Observations :
- Functional Groups : The hydroxyl and methyl groups in the propyl chain may enhance hydrogen-bonding capacity compared to purely aromatic derivatives, influencing pharmacokinetic properties.
Insights :
Analysis :
- Lipophilicity : The target compound’s lower LogP aligns with its improved solubility, making it more suitable for oral administration than highly lipophilic naphthofuran derivatives.
- Bioactivity: Naphthofuran-pyrazole compounds exhibit stronger antimicrobial activity, likely due to planar aromatic systems enhancing membrane penetration.
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anti-inflammatory activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a furan ring, hydroxyl groups, and a carboxamide functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, demonstrates broad-spectrum antimicrobial activities against various pathogens without causing hemolysis in human erythrocytes. This suggests that compounds with similar structures may also possess such properties.
Table 1: Antimicrobial Efficacy of Furan Derivatives
| Compound | Target Organisms | Activity Type | Reference |
|---|---|---|---|
| DMHF | E. coli, S. aureus | Bactericidal | |
| N-[3-(furan-2-yl)-... | C. albicans | Antifungal | |
| 4-Acetyl-2-hydroxy... | Various fungi | Antifungal |
Antifungal Activity
The antifungal activity of this compound has been highlighted in studies focusing on its effects against Candida species. Specifically, DMHF was found to inhibit the dimorphism of Candida albicans, which is crucial for its pathogenicity.
Case Study: Effects on Candida albicans
In a controlled laboratory study, DMHF was observed to:
- Inhibit Hyphal Formation : By preventing the transition from yeast to hyphal form.
- Arrest Cell Cycle : The compound was shown to halt the cell cycle at the S and G2/M phases in yeast cells.
These findings suggest that similar compounds may offer therapeutic potential against fungal infections.
Table 2: Anti-inflammatory Effects of Furan Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
